molecular formula C13H11N3O2 B14548183 Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate CAS No. 61709-36-2

Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate

Cat. No.: B14548183
CAS No.: 61709-36-2
M. Wt: 241.24 g/mol
InChI Key: LQAYUTIGPSUMPB-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of both cyano and phenyl groups in its structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl cyanoacetate with an appropriate arylamine under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted cyanoacrylates .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. For instance, as an inhibitor of mitochondrial pyruvate transport, it binds to the pyruvate carrier protein, preventing the transport of pyruvate into the mitochondria. This inhibition disrupts the normal metabolic processes, leading to altered cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-phenylprop-2-enoate: Similar in structure but lacks the additional cyano group.

    Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a cyano group.

    Ethyl 2-cyano-3-(4-ethoxyphenyl)prop-2-enoate: Contains an ethoxy group instead of a cyano group.

Uniqueness

Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate is unique due to the presence of both cyano and phenyl groups, which confer distinct reactivity and versatility in synthetic applications. The additional cyano group enhances its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

61709-36-2

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

ethyl 2-cyano-3-(N-cyanoanilino)prop-2-enoate

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)11(8-14)9-16(10-15)12-6-4-3-5-7-12/h3-7,9H,2H2,1H3

InChI Key

LQAYUTIGPSUMPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(C#N)C1=CC=CC=C1)C#N

Origin of Product

United States

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